N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide
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Overview
Description
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide is a complex organic compound that features a pyridazine ring substituted with a morpholine group, a phenyl ring, and a thiophene-2-sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. One common route includes the formation of the pyridazine ring followed by the introduction of the morpholine group. The phenyl ring is then attached, and finally, the thiophene-2-sulfonamide group is introduced. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity. The process is optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and other pyridazine-based molecules share structural similarities.
Morpholine-Substituted Compounds: Molecules with morpholine groups, such as certain pharmaceuticals and agrochemicals.
Thiophene-Sulfonamide Compounds: Other sulfonamide derivatives with thiophene rings.
Uniqueness
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide is unique due to its combination of a pyridazine ring with a morpholine group and a thiophene-2-sulfonamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c23-27(24,18-2-1-13-26-18)21-15-5-3-14(4-6-15)16-7-8-17(20-19-16)22-9-11-25-12-10-22/h1-8,13,21H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCCZKJERMJVIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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